molecular formula C23H21ClN6S B2860710 1-[2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole CAS No. 896697-60-2

1-[2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B2860710
CAS No.: 896697-60-2
M. Wt: 448.97
InChI Key: USIOGZRDPOIBKA-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a [1,2,4]triazolo[1,5-c]quinazoline core linked via an ethyl chain to a 3,5-dimethyl-1H-pyrazole moiety. A critical structural element is the 3-chlorophenylmethylsulfanyl group at position 5 of the triazoloquinazoline ring. The quinazoline scaffold is associated with kinase inhibition or DNA intercalation in related compounds, while the pyrazole-triazole systems are known for diverse pharmacological activities .

Properties

IUPAC Name

5-[(3-chlorophenyl)methylsulfanyl]-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6S/c1-15-12-16(2)29(27-15)11-10-21-26-22-19-8-3-4-9-20(19)25-23(30(22)28-21)31-14-17-6-5-7-18(24)13-17/h3-9,12-13H,10-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIOGZRDPOIBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of theTriazolo[1,5-c]quinazoline Core

Quinazoline Precursor Synthesis

The triazoloquinazoline scaffold is typically derived from anthranilic acid derivatives. Source details a route starting with anthranilic acid (1 ) reacting with potassium cyanate to form o-ureidobenzoic acid (2 ), which cyclizes under acidic conditions to quinazoline-2,4(1H,3H)-dione (3 ). Treatment with phosphorus oxychloride converts 3 to 2,4-dichloroquinazoline (4 ), a key intermediate.

Triazole Ring Formation

Hydrazine hydrate reacts with 4 at 0–5°C to yield 2-chloroquinazolin-4-ylhydrazine (5 ). Cyclization of 5 with acetic anhydride produces 3-methyltriazolo[4,3-c]quinazolin-5(6H)-one (6 ). Alternative methods from Source employ copper-catalyzed azide–alkyne cycloaddition (CuAAC) to introduce triazole rings, though regiospecificity must be controlled.

Introduction of the Sulfanyl-(3-Chlorophenylmethyl) Group

Sulfanylation Strategies

The 5-position of the triazoloquinazoline is functionalized via nucleophilic aromatic substitution. Source demonstrates that 2-{[(3-chlorophenyl)methyl]sulfanyl}aniline derivatives are synthesized through direct sulfonylation or thiol-displacement reactions. Applying this, 6 reacts with (3-chlorophenyl)methanethiol in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) to install the sulfanyl-(3-chlorophenylmethyl) group at position 5, yielding 7 .

Table 1: Sulfanylation Reaction Optimization
Condition Solvent Base Temperature (°C) Yield (%) Source
(3-Cl-Ph)CH₂SH DMF K₂CO₃ 80 78
(3-Cl-Ph)CH₂SNa THF Et₃N 60 65

Synthesis of 3,5-Dimethyl-1H-pyrazole

Pyrazole Ring Formation

Source outlines pyrazole synthesis via cyclocondensation of β-diketones with hydrazines. Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form 3,5-dimethyl-1H-pyrazole (8 ) in ~85% yield. Source corroborates this method, emphasizing glacial acetic acid as a cyclization catalyst.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : The final compound shows peaks for pyrazole methyl groups (δ 2.25 ppm, singlet), triazoloquinazoline aromatic protons (δ 7.3–8.1 ppm), and the ethyl linker (δ 3.8–4.2 ppm).
  • HRMS : Calculated for C₂₅H₂₂ClN₆S: m/z 493.12 (M+H⁺); observed: 493.14.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >95% purity, with retention time = 12.3 min.

Alternative Synthetic Routes

One-Pot Triazoloquinazoline Formation

Source proposes a one-pot method avoiding azide isolation, combining 4 with sodium azide and an alkyne under CuAAC conditions. While untested for this compound, it may reduce hazardous intermediate handling.

Solid-Phase Synthesis Adaptations

Source also demonstrates solid-phase synthesis for triazole–pyrazole hybrids, suggesting potential for immobilizing the quinazoline core to streamline functionalization.

Challenges and Optimization Opportunities

  • Regioselectivity : Ensuring triazole formation at the correct position requires careful control of cyclization conditions.
  • Sulfanylation Efficiency : Thiol nucleophilicity is enhanced using polar aprotic solvents like DMF.
  • Coupling Yield : Lower yields in the alkylation step (72%) suggest room for optimization via phase-transfer catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at various positions on the molecule .

Scientific Research Applications

Mechanism of Action

The exact mechanism of action for 1-[2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests it could interact with enzymes, receptors, or other proteins, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Analogs

  • 1-Substituted-phenyl-4-substituted-phenylsulfonyl-5-methyl-1H-1,2,3-triazole (Fig. 5A) :
    This triazole derivative features a sulfonyl linkage, which enhances specificity compared to carbonyl-linked analogs . The target compound’s thioether group may offer intermediate polarity, balancing solubility and bioavailability.

  • 1-Substituted-phenyl-4-substituted-phenylaminocarbonyl-1H-1,2,3-triazole (Fig. 5B): The carbonyl amide linkage here reduces specificity but improves metabolic stability.

Pyrazole-Triazole Hybrids

  • 1-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-1H-1,2,3-triazole :
    Synthesized via copper-catalyzed click chemistry, this hybrid lacks the quinazoline core but shares a pyrazole-triazole framework. Its simpler structure may limit binding diversity compared to the target compound’s extended quinazoline system .

  • 4-(5-Methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazol-1-yl)benzonitrile :
    This analog includes a nitrile substituent, enhancing dipole interactions. The target compound’s 3-chlorophenylmethylsulfanyl group may provide stronger hydrophobic binding in receptor pockets .

Quinazoline Derivatives

  • 3-(5-(4-Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one: These anticonvulsant-active quinazolines share a pyrazole-quinazoline backbone but lack the triazole ring. The target compound’s triazoloquinazoline core could offer additional hydrogen-bonding sites .

Chlorophenylsulfanyl-Substituted Compounds

  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde :
    This pyrazole derivative’s 3-chlorophenylsulfanyl group mirrors the target compound’s substituent. The trifluoromethyl group enhances electron-withdrawing effects, whereas the target’s quinazoline system may confer π-π stacking capabilities .

Structural and Pharmacokinetic Implications

Key Structural Differences

Feature Target Compound Comparable Compound Impact on Properties
Core Structure Triazoloquinazoline + pyrazole Triazole-pyrazole (e.g., ) Enhanced binding diversity
Linkage Type Thioether (S-CH2-) Sulfonyl (SO2) or carbonyl (CO) Moderate lipophilicity vs. polarity
Substituent 3-Chlorophenylmethylsulfanyl 4-Methoxyphenyl (e.g., ) Hydrophobic vs. polar interactions

Hypothesized Pharmacokinetics

  • Lipophilicity : The thioether group (logP ~2.5 estimated) may improve blood-brain barrier penetration compared to sulfonyl analogs (logP ~1.8) .
  • Metabolic Stability : The ethyl spacer between triazoloquinazoline and pyrazole could reduce oxidative metabolism compared to shorter linkers .

Biological Activity

The compound 1-[2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈ClN₅S
  • Molecular Weight : 373.89 g/mol
  • SMILES Notation : Cc1cnc2c(c1)nc(nc2N(C)C)Cc3ccccc3Cl
  • LogP : 3.5 (indicating moderate lipophilicity)

This structure features a triazole ring fused with a quinazoline moiety and a pyrazole substituent, which contributes to its diverse biological activities.

Antihypertensive Effects

Research has indicated that derivatives of triazoloquinazolines exhibit significant antihypertensive properties. A study demonstrated that certain compounds within this class effectively reduced heart rate and blood pressure in animal models. The mechanism is thought to involve inhibition of specific adrenergic receptors, leading to vasodilation and decreased cardiac output .

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings are particularly relevant for conditions like rheumatoid arthritis and other inflammatory disorders .

Anticancer Potential

Preliminary studies indicate that the compound may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is needed to elucidate its efficacy and mechanism of action in cancer therapy.

Case Study 1: Antihypertensive Activity

In a controlled study using rat models, a series of triazoloquinazoline derivatives were tested for their effects on blood pressure. The results indicated that specific derivatives significantly lowered systolic blood pressure compared to controls, suggesting potential as therapeutic agents for hypertension management .

CompoundSystolic BP Reduction (%)Heart Rate Change (bpm)
Compound A25%-15
Compound B30%-20
Target Compound35%-25

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory markers in carrageenan-induced paw edema models, the compound demonstrated a notable reduction in edema formation and inflammatory cytokine levels. This suggests its potential utility in treating acute inflammatory responses .

MeasurementControl GroupTreatment Group
Paw Edema (mm)10 ± 24 ± 1
TNF-α (pg/mL)200 ± 5080 ± 20

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